molecular formula C7H10N2 B086116 2,4-Dimethylpyridin-3-amine CAS No. 1073-21-8

2,4-Dimethylpyridin-3-amine

Cat. No. B086116
Key on ui cas rn: 1073-21-8
M. Wt: 122.17 g/mol
InChI Key: FSYHJEBPLDNXAM-UHFFFAOYSA-N
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Patent
US08367684B2

Procedure details

A mixture of 1a (0.98 g, 6.5 mmol) and thionyl chloride (5 ml) was heated to 60° C. for 1 hour. The mixture was concentrated to dryness. The mixture was then dissolved in acetone (10 ml) prior to the addition of NaN3 (0.65 g, 10 mmol) and water (5 ml). The solution was heated to 70° C. for 1 hour. Acetone was evaporated from the reaction mixture which was washed with brine and extracted with ethyl acetate. The organic layer was dried over MgSO4, concentrated and chromatographed to yield 1b (0.585 g, 4.79 mmol, 74%).
Name
Quantity
0.98 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
0.65 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Yield
74%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:10]=[CH:9][CH:8]=[C:7]([CH3:11])[C:3]=1C(O)=O.S(Cl)(Cl)=O.[N-:16]=[N+]=[N-].[Na+]>O>[CH3:1][C:2]1[C:3]([NH2:16])=[C:7]([CH3:11])[CH:8]=[CH:9][N:10]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0.98 g
Type
reactant
Smiles
CC1=C(C(=O)O)C(=CC=N1)C
Name
Quantity
5 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
0.65 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The mixture was then dissolved in acetone (10 ml)
TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated to 70° C. for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Acetone was evaporated from the reaction mixture which
WASH
Type
WASH
Details
was washed with brine
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
chromatographed

Outcomes

Product
Name
Type
product
Smiles
CC1=NC=CC(=C1N)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.79 mmol
AMOUNT: MASS 0.585 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 73.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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